molecular formula C11H16N2O4S B5368379 5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide

5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide

Cat. No. B5368379
M. Wt: 272.32 g/mol
InChI Key: IFXKLZMGMYLREG-UHFFFAOYSA-N
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Description

5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide (EMB), also known as Ethambutol, is an antibiotic used to treat tuberculosis. The chemical formula of EMB is C10H16N2O2S, and it is commonly used in combination with other drugs to treat tuberculosis.

Mechanism of Action

EMB works by inhibiting the synthesis of mycobacterial cell walls. It targets the arabinosyltransferase enzyme, which is responsible for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting this enzyme, EMB disrupts the integrity of the cell wall, making it more susceptible to other antibiotics.
Biochemical and Physiological Effects:
EMB has been shown to have low toxicity and is generally well-tolerated in patients. However, it can cause optic neuritis, a condition that affects the optic nerve and can lead to vision loss. This side effect is reversible upon discontinuation of the drug.

Advantages and Limitations for Lab Experiments

EMB is a widely used antibiotic in the laboratory setting due to its effectiveness against mycobacteria. However, its use is limited by its potential side effects, particularly optic neuritis. Additionally, EMB is not effective against all strains of mycobacteria, and its use in combination with other drugs is often necessary for optimal treatment outcomes.

Future Directions

Future research on EMB could focus on the development of new formulations with improved efficacy and reduced side effects. Additionally, further investigation into the mechanism of action of EMB could lead to the development of new drugs targeting the arabinosyltransferase enzyme. Finally, research could also focus on the use of EMB in combination with other drugs for the treatment of other bacterial infections.

Synthesis Methods

The synthesis of EMB involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with N,N-dimethyl-ethylamine, followed by the reaction of the resulting intermediate with ethylamine and sodium sulfite. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

EMB has been extensively studied for its antimicrobial properties. It is commonly used in combination with other drugs to treat tuberculosis, and its effectiveness has been demonstrated in several clinical trials. EMB has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and Mycobacterium avium complex infections.

properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-13-18(15,16)8-5-6-10(17-3)9(7-8)11(14)12-2/h5-7,13H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKLZMGMYLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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